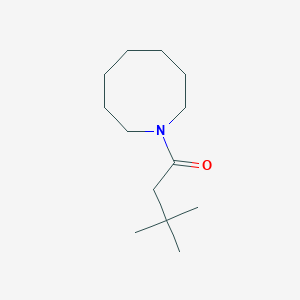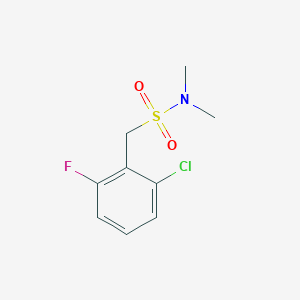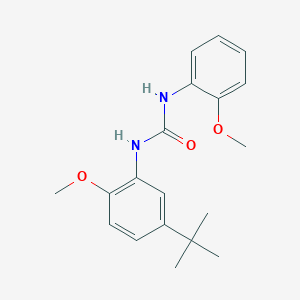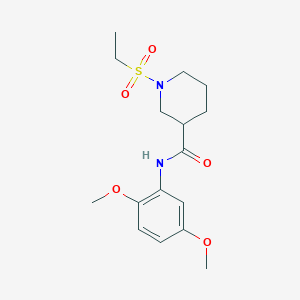
1-(3,3-dimethylbutanoyl)azocane
描述
1-(3,3-dimethylbutanoyl)azocane, also known as DMBA, is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
1-(3,3-dimethylbutanoyl)azocane is metabolized in the liver to form a reactive intermediate, which can bind to DNA and cause mutations. This process is mediated by the cytochrome P450 enzymes and requires the activation of this compound to its diol-epoxide form. The diol-epoxide reacts with DNA to form adducts, which can lead to mutations and ultimately cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It induces oxidative stress, DNA damage, and inflammation, which can lead to the development of cancer. This compound also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, this compound has been found to affect the immune system and to modulate the activity of various enzymes and signaling pathways.
实验室实验的优点和局限性
1-(3,3-dimethylbutanoyl)azocane is a potent carcinogen that can induce tumors in various organs, making it a valuable tool for studying the mechanisms of cancer development. It is relatively easy to synthesize and can be administered to laboratory animals in a variety of ways. However, this compound has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, its effects on human health are still not fully understood, and caution should be exercised when extrapolating results from animal studies to humans.
未来方向
There are many future directions for research on 1-(3,3-dimethylbutanoyl)azocane. One area of interest is the development of new methods for detecting this compound-induced DNA damage. Another area is the investigation of the role of this compound in the development of specific types of cancer, such as breast cancer. Additionally, the effects of this compound on epigenetic modifications and the microbiome are areas of active research. Finally, the development of new therapies for this compound-induced cancer is an important area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound is a potent carcinogen that can induce tumors in various organs, making it a valuable tool for studying the mechanisms of cancer development. However, its toxicity and potential effects on human health should be taken into consideration when interpreting results from animal studies.
科学研究应用
1-(3,3-dimethylbutanoyl)azocane has been used as a model compound for studying the effects of environmental pollutants on human health. It is a potent carcinogen that induces tumors in various organs, including the skin, mammary gland, and lung. This compound is commonly used to induce skin tumors in laboratory animals, and its effects on cell proliferation, apoptosis, and DNA damage have been extensively studied.
属性
IUPAC Name |
1-(azocan-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)11-12(15)14-9-7-5-4-6-8-10-14/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIHPROZHONLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4710819.png)
![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-3-piperidinecarboxamide](/img/structure/B4710823.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4710826.png)

![N-[4-(2-thienylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4710843.png)


![N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4710871.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4710877.png)

![S-1H-benzimidazol-2-yl 3,5-bis[(trifluoromethyl)thio]benzenecarbothioate](/img/structure/B4710898.png)
![N-[1-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B4710905.png)

